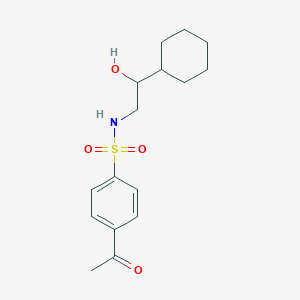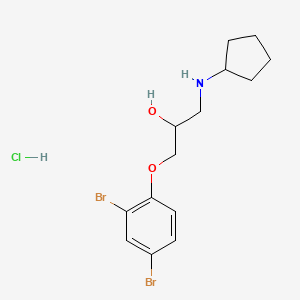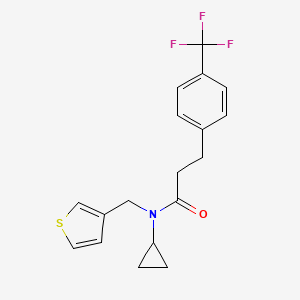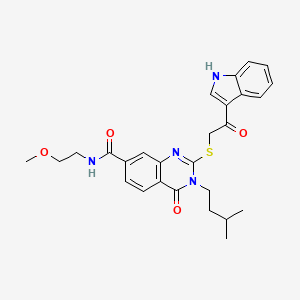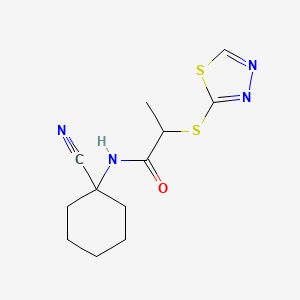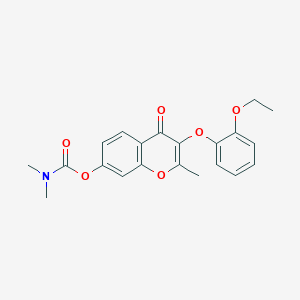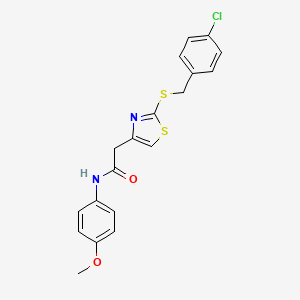![molecular formula C13H7F6N3O2 B3005134 N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide CAS No. 900001-89-0](/img/structure/B3005134.png)
N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a carboxamide group attached to the ring. The phenyl group attached to the carboxamide is substituted with two trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be largely influenced by the electronegative trifluoromethyl groups and the polar carboxamide group. These groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl groups and the carboxamide group. The pyridazine ring might also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group might make it more soluble in polar solvents .Scientific Research Applications
Organocatalysis
The 3,5-bis(trifluoromethyl)phenyl motif is extensively used in organocatalysis . This compound, due to its ability to activate substrates and stabilize developing negative charges like oxyanions, is a key player in promoting organic transformations. It’s particularly effective in reactions requiring explicit double hydrogen bonding, making it a valuable catalyst in synthetic organic chemistry.
Hydrogen Bond Catalyst Development
This compound has played a significant role in the development of hydrogen bond (H-bond) catalysts . Its structure is conducive to forming strong hydrogen bonds, which are essential for catalyzing various chemical reactions. This has led to advancements in the field of H-bond organocatalysts, expanding their applications in organic synthesis.
Chemical Derivatization
N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide: is used in the chemical derivatization of amino-functionalized model surfaces . This application is crucial for modifying the surface properties of materials, which can lead to the development of new materials with specific desired characteristics.
Preparation of Zwitterionic Salts
The compound is involved in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts . These salts are formed via an exothermic reaction with 4-pyrrolidinopyridine and have potential applications in various fields, including pharmaceuticals and materials science.
Stabilization of Transition States
Due to its structural features, this compound is adept at stabilizing partially developed negative charges in transition states . This property is particularly useful in facilitating reactions that proceed through unstable intermediates, thereby increasing the efficiency and yield of the reactions.
Activation of Substrates
The compound’s ability to activate substrates is a critical aspect of its application in scientific research . By enabling the activation of various substrates, it broadens the scope of reactions that can be catalyzed, thus playing a pivotal role in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biochemical targets .
Mode of Action
The mode of action of N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a common feature of (thio)urea derivatives, which are used extensively in promoting organic transformations .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways through their interactions with different targets .
Result of Action
Similar compounds have been shown to have significant effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s interactions with its targets and its overall effectiveness .
Future Directions
The future directions for this compound would depend on its applications. If it has potential medicinal properties, future research could focus on drug development and clinical trials. If it’s used in chemical reactions, future research could focus on improving its efficiency or finding new reactions it can catalyze .
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N3O2/c14-12(15,16)6-3-7(13(17,18)19)5-8(4-6)20-11(24)9-1-2-10(23)22-21-9/h1-5H,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGZPMRRAFDGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)
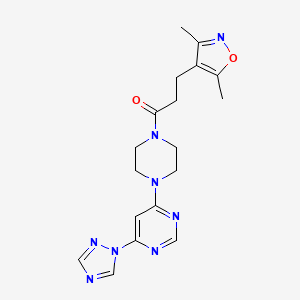
![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)


